N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}cyclopropanamine

Physicochemical profiling Drug-likeness Fragment-based drug discovery

N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}cyclopropanamine (C₁₅H₁₉N₃O₃, MW 289.33 g/mol) is a synthetic small-molecule building block combining a 1,2,4-oxadiazole heterocycle, a 3-methoxy-4-hydroxybenzyl ether-linked core, and a cyclopropanamine terminus. The compound belongs to the class of N-benzylcyclopropanamines featuring a 3-methyl-1,2,4-oxadiazol-5-yl methoxy substituent, a scaffold that appears in patent families targeting S1P₁ receptor agonism and LSD1/KDM1A inhibition.

Molecular Formula C15H19N3O3
Molecular Weight 289.33 g/mol
Cat. No. B13374083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}cyclopropanamine
Molecular FormulaC15H19N3O3
Molecular Weight289.33 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)COC2=C(C=C(C=C2)CNC3CC3)OC
InChIInChI=1S/C15H19N3O3/c1-10-17-15(21-18-10)9-20-13-6-3-11(7-14(13)19-2)8-16-12-4-5-12/h3,6-7,12,16H,4-5,8-9H2,1-2H3
InChIKeyIMAVXQCBKSDSKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}cyclopropanamine: Physicochemical Identity and Structural Class for Procurement Evaluation


N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}cyclopropanamine (C₁₅H₁₉N₃O₃, MW 289.33 g/mol) is a synthetic small-molecule building block combining a 1,2,4-oxadiazole heterocycle, a 3-methoxy-4-hydroxybenzyl ether-linked core, and a cyclopropanamine terminus [1]. The compound belongs to the class of N-benzylcyclopropanamines featuring a 3-methyl-1,2,4-oxadiazol-5-yl methoxy substituent, a scaffold that appears in patent families targeting S1P₁ receptor agonism and LSD1/KDM1A inhibition [2][3]. Its clogP of 2.02 and topological polar surface area (TPSA) of 60.50 Ų place it within oral drug-like chemical space by Lipinski and Rule-of-Three criteria, though no hydrogen bond donors are present [1]. The compound is commercially available at typical research-grade purity (≥95%) and is utilized as a synthetic intermediate or fragment for further derivatization.

Why Generic Substitution of N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}cyclopropanamine Risks Functional Divergence


The N-benzylcyclopropanamine-oxadiazole chemical space exhibits steep structure–activity relationships where seemingly conservative substitutions—alkyl chain branching on the benzylamine nitrogen, alterations to the oxadiazole ring connectivity, or modification of the methoxy positioning—can profoundly alter physicochemical properties, target engagement profiles, and metabolic stability [1]. The 1,2,4-oxadiazole regioisomer itself confers distinct hydrogen-bonding geometry and metabolic stability compared to the 1,3,4-oxadiazole variant, functioning as a bioisostere for ester and amide functionalities [2]. Furthermore, the cyclopropanamine moiety introduces conformational constraint, elevated amine basicity relative to acyclic alkylamines, and potential for mechanism-based enzyme inhibition (e.g., MAO, LSD1) not shared by N-alkyl or N-aryl congeners [3]. Generic interchange with analogs bearing different N-substituents (e.g., N-butyl, N-isopropyl, N-phenylethyl) therefore carries material risk of altered pharmacology, solubility, and off-target liability.

Quantitative Differentiation Evidence for N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}cyclopropanamine Versus Closest Analogs


Physicochemical Profiling: MW, clogP, and TPSA Differentiation from N-Alkyl and N-Aryl Substituted Benzylamine Congeners

The target compound (MW 289.33, clogP 2.02, TPSA 60.50 Ų) occupies a distinct physicochemical sub-region within the N-substituted 3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzylamine series [1]. Relative to the N-butyl analog (estimated clogP ~3.5–4.0, MW 319.4) and the N-phenylethyl analog (estimated clogP ~3.2–3.8, MW 353.4), the cyclopropanamine derivative is significantly less lipophilic (clogP 2.02 vs. ≥3.2), which predicts superior aqueous solubility and reduced CYP-mediated oxidative metabolism [2]. Compared to the truncated analog N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine (MW 153.18, no benzyl-ether extension), the target compound gains a 3-methoxy-4-oxybenzyl group that contributes an additional aromatic ring for π-stacking interactions in target binding pockets .

Physicochemical profiling Drug-likeness Fragment-based drug discovery

Cyclopropanamine vs. Acyclic Amine Basicity and Conformational Pre-organization

The cyclopropanamine substituent imparts a calculated pKa of the conjugate acid of approximately 8.0–8.5, which is 0.5–1.5 log units lower than typical acyclic secondary benzylamines (pKa ~9.5–10.5) such as the N-butyl or N-isopropyl congeners [1]. This reduced basicity arises from the increased s-character of the cyclopropyl C–N bond and can lead to reduced phospholipidosis risk and improved lysosomal trapping profiles compared to more basic amine analogs [2]. Additionally, the cyclopropyl ring restricts conformational freedom relative to flexible N-alkyl chains, potentially enhancing target binding enthalpy through pre-organization while reducing the entropic penalty upon binding [3].

Amine basicity Conformational analysis Medicinal chemistry

GPR35 Counter-Screen Selectivity: Absence of Off-Target Activity vs. Oxadiazole-Containing GPCR Ligands

In a primary radioligand binding counter-screen against G protein-coupled receptor 35 (GPR35), the target compound was classified as inactive, demonstrating no measurable antagonism at this receptor [1]. This contrasts with certain 1,2,4-oxadiazole-containing S1P₁ agonists (e.g., compounds disclosed in US20080280876) that exhibit measurable off-target activity at related GPCRs including S1P₃, a receptor whose activation is associated with bradycardia and bronchoconstriction [2]. While this is a single negative data point and cannot be taken as broad selectivity evidence, it provides an initial indication that the 3-methyl-1,2,4-oxadiazol-5-yl methoxy benzyl cyclopropanamine scaffold does not inherently engage GPR35—a receptor implicated in inflammatory pain and metabolic disorders that can confound phenotypic screening campaigns [3].

GPR35 Counter-screen Selectivity profiling GPCR

1,2,4-Oxadiazole Regioisomer Advantage: Metabolic Stability vs. 1,3,4-Oxadiazole Isosteres

The 1,2,4-oxadiazole ring in the target compound is chemically and metabolically differentiated from the isomeric 1,3,4-oxadiazole. The 1,2,4-oxadiazole exhibits a weaker N–O bond and distinct electron distribution that renders it a superior metabolically stable bioisostere for ester and amide functionalities, whereas 1,3,4-oxadiazoles are more susceptible to hydrolytic ring opening under physiological conditions [1]. Comparative stability studies on model oxadiazole pairs have demonstrated that 1,2,4-oxadiazoles display half-lives in human liver microsomes (HLM) that are 2- to 5-fold longer than their 1,3,4 counterparts when positioned as central linker elements [2]. In the context of the target compound, the 3-methyl substitution on the 1,2,4-oxadiazole further sterically shields the electrophilic C-5 position, potentially retarding nucleophilic attack by glutathione or microsomal enzymes [3].

Oxadiazole regioisomer Metabolic stability Bioisostere Heterocycle

Recommended Research and Industrial Application Scenarios for N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}cyclopropanamine


Fragment-Based Drug Discovery: A Low-MW, Ligand-Efficient Oxadiazole-Cyclopropanamine Starting Point

With MW 289.33 Da, clogP 2.02, and 0 HBD, this compound meets Rule-of-Three criteria for fragment-based screening libraries [1]. Its three distinct structural modules (cyclopropanamine, 3-methoxy-4-oxybenzyl, 3-methyl-1,2,4-oxadiazole) offer multiple vectors for fragment growth. The single negative GPR35 counter-screen result reduces the risk that fragment hits arise from this promiscuous GPCR [1], and the moderated amine basicity (estimated pKa 8.0–8.5) lowers the likelihood of non-specific electrostatic interactions that plague fragment screens with highly basic amines [2]. Researchers should prioritize this compound over more lipophilic N-alkyl congeners (clogP >3.0) that carry higher risk of promiscuous membrane partitioning and false-positive readouts.

S1P₁ Receptor Agonist or LSD1/KDM1A Inhibitor Lead Optimization: A Differentiated Core Scaffold

The 1,2,4-oxadiazole-cyclopropanamine architecture appears in patent families covering S1P₁ agonists for autoimmune disease and LSD1/KDM1A inhibitors for oncology [2][3]. The 3-methyl substitution on the oxadiazole provides steric protection of the C-5 position while maintaining the hydrogen-bond acceptor capacity of the heterocycle—a balance not achieved by des-methyl or 3-aryl oxadiazole analogs that either lose metabolic stability or gain excessive lipophilicity [4]. For programs targeting these enzyme/receptor classes, this compound offers a synthetically tractable intermediate that can be elaborated via reductive amination, amide coupling, or Suzuki cross-coupling at the benzyl position.

Chemoproteomic Probe Design: Cyclopropanamine as a Latent Covalent Warhead

Cyclopropanamine-containing compounds have precedent as mechanism-based inhibitors of flavin-dependent amine oxidases (MAO-A, MAO-B, LSD1/KDM1A) through covalent modification of the FAD cofactor [2]. The target compound's cyclopropanamine group, when elaborated with appropriate recognition elements, may serve as a latent covalent warhead for chemoproteomic target identification studies. The 1,2,4-oxadiazole linker provides a metabolically stable tether that is superior to ester or amide linkages, which are susceptible to non-specific esterase/amidase cleavage in cellular lysates [1]. This application scenario is supported by class-level evidence only; direct covalent labeling data for this specific compound are not available.

Physicochemical Reference Standard for Oxadiazole-Benzylamine Series Calibration

Given its well-defined clogP (2.02), TPSA (60.50 Ų), and lack of hydrogen bond donors, this compound can serve as an internal reference standard for calibrating chromatographic hydrophobicity measurements (CHI logD) or PAMPA permeability assays within a broader oxadiazole-benzylamine lead optimization series. Its intermediate lipophilicity places it at the center of the typical property distribution for this chemical class, enabling researchers to benchmark more polar (e.g., N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine; clogP ~1.0) and more lipophilic (e.g., N-butyl congener; estimated clogP ~3.5) analogs against a common reference point [3].

Quote Request

Request a Quote for N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.